molecular formula C8H9ClO4S B031341 3,4-Dimethoxybenzenesulfonyl chloride CAS No. 23095-31-0

3,4-Dimethoxybenzenesulfonyl chloride

Cat. No.: B031341
CAS No.: 23095-31-0
M. Wt: 236.67 g/mol
InChI Key: RSJSYCZYQNJQPY-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzenesulfonyl chloride is an organic compound with the molecular formula C8H9ClO4S. It is a sulfonyl chloride derivative of 3,4-dimethoxybenzene, characterized by the presence of two methoxy groups and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethoxybenzenesulfonyl chloride can be synthesized through the sulfonylation of 3,4-dimethoxybenzene. The reaction typically involves the use of chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of chlorosulfonic acid and the use of appropriate reaction vessels to manage the exothermic nature of the reaction. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonates: Formed through nucleophilic substitution with alcohols or thiols.

    3,4-Dimethoxybenzenesulfonic Acid: Formed through hydrolysis.

Scientific Research Applications

3,4-Dimethoxybenzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. In biological systems, the compound can modify amino acid residues in proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxybenzenesulfonyl Chloride
  • 3,5-Dimethoxybenzenesulfonyl Chloride
  • 4-Methoxybenzenesulfonyl Chloride

Uniqueness

3,4-Dimethoxybenzenesulfonyl chloride is unique due to the specific positioning of the methoxy groups on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and efficiency in certain synthetic applications .

Properties

IUPAC Name

3,4-dimethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO4S/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJSYCZYQNJQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370150
Record name 3,4-Dimethoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23095-31-0
Record name 3,4-Dimethoxybenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23095-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 3,4-Dimethoxybenzenesulfonyl chloride influence its reactivity in solvolysis reactions?

A: The presence of two methoxy groups at the 3 and 4 positions of the benzene ring in DSC significantly impacts its reactivity in solvolysis reactions. These electron-donating groups increase electron density at the sulfur atom of the sulfonyl chloride group, making it more susceptible to nucleophilic attack. This is supported by the relatively large l value (1.12) obtained from the Grunwald-Winstein analysis, which indicates substantial nucleophilic solvent assistance in the solvolysis of DSC [].

Q2: What different reaction pathways are proposed for the solvolysis of this compound in different solvent systems?

A: Research suggests that DSC undergoes solvolysis through two competing reaction channels depending on the solvent system []. In highly polar media like water, the mechanism likely involves an SN2-SN1 process with minimal general base catalysis. This is supported by the kinetic solvent isotope effect (KSIE) value of 1.35 observed in water. Conversely, in less polar media like methanol-water mixtures and pure alcohols, a general-base catalyzed pathway, possibly an addition-elimination mechanism, is proposed. This is supported by the KSIE of 1.45 observed in methanol. The shift in the dominant reaction pathway is further corroborated by the trends in product selectivity observed in alcohol-water mixtures.

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